molecular formula C11H15NOS B7589852 N-[(4,5-dimethylthiophen-2-yl)methyl]cyclopropanecarboxamide

N-[(4,5-dimethylthiophen-2-yl)methyl]cyclopropanecarboxamide

Cat. No. B7589852
M. Wt: 209.31 g/mol
InChI Key: ASUBZCJCXJONEZ-UHFFFAOYSA-N
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Description

N-[(4,5-dimethylthiophen-2-yl)methyl]cyclopropanecarboxamide, also known as DMCC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. DMCC is a cyclopropanecarboxamide derivative that exhibits a range of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of N-[(4,5-dimethylthiophen-2-yl)methyl]cyclopropanecarboxamide is not fully understood. However, it has been proposed that N-[(4,5-dimethylthiophen-2-yl)methyl]cyclopropanecarboxamide exerts its therapeutic effects through the modulation of various signaling pathways, including the MAPK/ERK and PI3K/Akt pathways. N-[(4,5-dimethylthiophen-2-yl)methyl]cyclopropanecarboxamide has also been shown to inhibit the activity of certain enzymes, such as COX-2 and MMP-9, which are involved in inflammation and tumor progression.
Biochemical and Physiological Effects
N-[(4,5-dimethylthiophen-2-yl)methyl]cyclopropanecarboxamide has been shown to exhibit a range of biochemical and physiological effects. It has been reported to inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis. N-[(4,5-dimethylthiophen-2-yl)methyl]cyclopropanecarboxamide has also been shown to reduce inflammation and pain in various animal models. Additionally, N-[(4,5-dimethylthiophen-2-yl)methyl]cyclopropanecarboxamide has been reported to improve cognitive function and memory in Alzheimer's disease models.

Advantages and Limitations for Lab Experiments

One advantage of using N-[(4,5-dimethylthiophen-2-yl)methyl]cyclopropanecarboxamide in lab experiments is its relatively low toxicity. N-[(4,5-dimethylthiophen-2-yl)methyl]cyclopropanecarboxamide has been shown to have a high therapeutic index, meaning that it exhibits therapeutic effects at doses that are not toxic to cells or animals. However, one limitation of using N-[(4,5-dimethylthiophen-2-yl)methyl]cyclopropanecarboxamide in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of N-[(4,5-dimethylthiophen-2-yl)methyl]cyclopropanecarboxamide. One potential direction is to investigate its potential use in the treatment of other neurodegenerative diseases, such as Huntington's disease and amyotrophic lateral sclerosis. Another direction is to further elucidate its mechanism of action and identify specific targets that are modulated by N-[(4,5-dimethylthiophen-2-yl)methyl]cyclopropanecarboxamide. Additionally, the development of more efficient synthesis methods and formulations of N-[(4,5-dimethylthiophen-2-yl)methyl]cyclopropanecarboxamide could improve its therapeutic potential.

Synthesis Methods

The synthesis of N-[(4,5-dimethylthiophen-2-yl)methyl]cyclopropanecarboxamide involves the reaction of 4,5-dimethyl-2-thiophenemethanol with cyclopropanecarboxylic acid chloride in the presence of a base. The resulting product is then purified using column chromatography to obtain pure N-[(4,5-dimethylthiophen-2-yl)methyl]cyclopropanecarboxamide. This synthesis method has been optimized to produce N-[(4,5-dimethylthiophen-2-yl)methyl]cyclopropanecarboxamide in high yields and purity.

Scientific Research Applications

N-[(4,5-dimethylthiophen-2-yl)methyl]cyclopropanecarboxamide has been studied extensively for its potential therapeutic properties. It has been shown to exhibit antitumor, anti-inflammatory, and analgesic effects in various in vitro and in vivo models. N-[(4,5-dimethylthiophen-2-yl)methyl]cyclopropanecarboxamide has also been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

N-[(4,5-dimethylthiophen-2-yl)methyl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NOS/c1-7-5-10(14-8(7)2)6-12-11(13)9-3-4-9/h5,9H,3-4,6H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASUBZCJCXJONEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1)CNC(=O)C2CC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(4,5-dimethylthiophen-2-yl)methyl]cyclopropanecarboxamide

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